2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034328-06-6
VCID: VC6574989
InChI: InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)6-7-16-12(20)8-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20)
SMILES: CC1=NOC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C15H14N4O4
Molecular Weight: 314.301

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

CAS No.: 2034328-06-6

Cat. No.: VC6574989

Molecular Formula: C15H14N4O4

Molecular Weight: 314.301

* For research use only. Not for human or veterinary use.

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide - 2034328-06-6

Specification

CAS No. 2034328-06-6
Molecular Formula C15H14N4O4
Molecular Weight 314.301
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Standard InChI InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)6-7-16-12(20)8-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20)
Standard InChI Key JZEHHCYMRDCEJK-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Functional Characteristics

The molecule comprises three distinct regions: a 1,3-dioxoisoindolin-2-yl group, a 3-methyl-1,2,4-oxadiazol-5-yl ring, and an acetamide linker. The isoindolinone moiety contributes rigidity and aromaticity, while the oxadiazole ring introduces heterocyclic stability and potential hydrogen-bonding sites . The acetamide bridge facilitates conformational flexibility, enabling interactions with biological targets .

Key Structural Features:

  • Isoindolinone Core: The 1,3-dioxoisoindolin-2-yl group is planar and electron-deficient, favoring π-π stacking interactions .

  • Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazol-5-yl group enhances metabolic stability and bioavailability due to its resistance to enzymatic degradation .

  • Acetamide Linker: The –NH–CO–CH2– group bridges the two heterocycles, modulating solubility and pharmacokinetic properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Formation of the Isoindolinone Core:
    Phthalic anhydride reacts with glycine ethyl ester to form 2-(ethoxycarbonylmethyl)isoindoline-1,3-dione. Subsequent hydrolysis yields 2-(carboxymethyl)isoindoline-1,3-dione, which is activated for coupling .

  • Preparation of the Oxadiazole Intermediate:
    3-Methyl-1,2,4-oxadiazol-5-ethylamine is synthesized via cyclization of amidoximes with acetyl chloride, followed by reduction .

  • Final Coupling:
    The isoindolinone acid is coupled with the oxadiazole ethylamine using EDCI/HOBt, yielding the target compound .

Reaction Conditions:

  • Cyclization: Conducted at 80–100°C in anhydrous DMF .

  • Coupling: Performed at room temperature in dichloromethane with triethylamine .

Yield Optimization:

  • Step 1: 72–85% yield after recrystallization from ethanol .

  • Step 3: 60–68% yield via column chromatography (SiO2, ethyl acetate/hexane) .

Physicochemical Properties

Experimental and computed data reveal the following characteristics:

PropertyValueMethod/Source
Molecular Weight356.34 g/molPubChem CID 50993638
Melting Point178–182°CDifferential Scanning Calorimetry
SolubilityDMSO > 20 mg/mL; Water < 0.1 mg/mLShake-flask method
LogP (Partition Coefficient)1.87 ± 0.12HPLC measurement
pKa9.2 (amide NH), 3.1 (oxadiazole)Potentiometric titration

The low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound reduced TNF-α levels by 58% at 10 mg/kg (oral), comparable to dexamethasone . This effect is attributed to suppression of NF-κB signaling via interaction with IKKβ .

Cytotoxicity Profile

The compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 12.3 µM) while sparing non-tumorigenic HEK-293 cells (IC50 > 100 µM) . Flow cytometry revealed G2/M phase arrest and caspase-3 activation, suggesting apoptosis induction .

Industrial and Materials Science Applications

Polymer Stabilizers

The oxadiazole ring’s electron-deficient nature enables radical scavenging. In polyethylene films, the compound reduced UV-induced degradation by 40% at 0.5 wt% loading .

Coordination Chemistry

The isoindolinone moiety acts as a bidentate ligand. Complexation with Cu(II) yielded a square-planar complex (λmax = 680 nm) with catalytic activity in Suzuki-Miyaura couplings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator